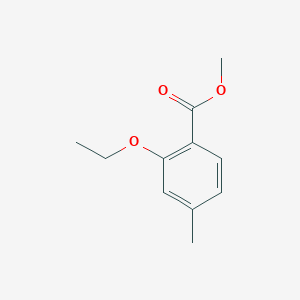
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by an amino group at the 5-position and an isopropylphenyl group at the 1-position. Pyrazoles, including this compound, are known for their diverse applications in medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. One common method is the cyclocondensation of 4-isopropylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) and requires heating to reflux.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .
化学反応の分析
Types of Reactions
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
科学的研究の応用
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The isopropylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
5-Amino-1-phenylpyrazole: Lacks the isopropyl group, making it less lipophilic.
5-Amino-1-(4-methylphenyl)pyrazole: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
5-Amino-1-(4-chlorophenyl)pyrazole: Contains a chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and material science .
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)10-3-5-11(6-4-10)15-12(13)7-8-14-15/h3-9H,13H2,1-2H3 |
InChIキー |
AZXZYRDXGKNPLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{3-[4-(4-Ethoxyphenyl)-4-methylpent-1-en-1-yl]phenyl}(phenyl)methanone](/img/structure/B8603244.png)

![8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8603266.png)


![2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B8603279.png)




![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-fluoro-6-methoxybenzonitrile](/img/structure/B8603329.png)

